molecular formula C15H17N5O3 B2727822 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034376-27-5

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2727822
CAS No.: 2034376-27-5
M. Wt: 315.333
InChI Key: PRVRNSQYVDYXGM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that falls under the category of pyrazole derivatives. It exhibits a diverse range of chemical and biological activities, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step procedures. The initial step often includes the preparation of furan-3-yl-1H-pyrazole derivatives, followed by a sequence of reactions involving methylation, methoxylation, and carboxamidation. Key reagents such as dimethyl sulfate, potassium carbonate, and ethyl chloroformate may be employed under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production might scale up the laboratory synthesis through optimization of reaction parameters and batch processing techniques. Catalysts, solvents, and purification methods are adjusted to achieve higher yields and purity. In some cases, flow chemistry might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions including:

  • Oxidation: It may be oxidized using reagents like hydrogen peroxide or permanganate, potentially leading to ring cleavage or formation of new functional groups.

  • Reduction: The compound can be reduced by agents such as sodium borohydride, influencing the pyrazole ring or other functional moieties.

  • Substitution: The methoxy and furan groups provide sites for nucleophilic or electrophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Reagents such as bromine, acetic acid, and organolithium compounds are often used in these reactions. Typical conditions involve varying temperatures from room temperature to reflux, acidic or basic environments, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

Reaction products vary widely, including hydroxylated derivatives, reduced pyrazoles, and various substituted pyrazole derivatives, all dependent on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as an intermediate in organic synthesis and as a building block for more complex molecules in material science.

Biology

In biological research, it might be used to investigate enzyme inhibition, receptor binding studies, and as a probe to understand cellular pathways.

Medicine

Medically, it is evaluated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-bacterial activities.

Industry

In industry, it finds applications in the synthesis of specialty chemicals, agrochemicals, and potentially as a component in advanced materials.

Mechanism of Action

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with specific molecular targets, often involving binding to active sites of enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired biological effects. Pathways involved might include inhibition of cyclooxygenase (COX) enzymes, modulation of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-3-yl)-1H-pyrazole

  • 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2-(4-(methylthio)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to these compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits a unique combination of functional groups which may enhance its specificity and efficacy in biochemical applications. Its unique structure also imparts distinct physicochemical properties that can be advantageous in both research and industrial settings.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-9-13(15(18-19)22-2)14(21)16-4-5-20-8-12(7-17-20)11-3-6-23-10-11/h3,6-10H,4-5H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVRNSQYVDYXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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